molecular formula C6H5BrN2O3 B130787 5-Bromo-2-methoxy-3-nitropyridine CAS No. 152684-30-5

5-Bromo-2-methoxy-3-nitropyridine

Cat. No.: B130787
CAS No.: 152684-30-5
M. Wt: 233.02 g/mol
InChI Key: YRVHFGOAEVWBNS-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-3-nitropyridine: is an organic compound with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol . It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and a nitro group at the 3-position. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-2-methoxy-3-nitropyridine typically involves the bromination of 2-methoxy-3-nitropyridine. One common method includes the following steps :

    Starting Material: 2-Methoxy-3-nitropyridine.

    Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid. The reaction mixture is stirred at room temperature until the reaction is complete.

    Isolation: The product is isolated by filtration, washed with water, and dried under reduced pressure to obtain this compound as a solid.

Industrial Production Methods:

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated control systems for precise addition of reagents, and efficient isolation and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

5-Bromo-2-methoxy-3-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate or catalytic hydrogenation.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Reduction: Hydrazine hydrate in the presence of a catalyst or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

Scientific Research Applications

Chemistry:

5-Bromo-2-methoxy-3-nitropyridine is used as a building block in organic synthesis for the preparation of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as a precursor for various functionalized pyridines .

Biology and Medicine:

In biological and medicinal research, this compound is used to study the structure-activity relationships of pyridine derivatives. It serves as a starting material for the synthesis of potential pharmaceutical agents, including inhibitors of specific enzymes and receptors .

Industry:

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and pigments. Its unique chemical properties make it valuable for the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-3-nitropyridine depends on its specific application

Comparison with Similar Compounds

    5-Bromo-2-hydroxy-3-nitropyridine: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-Bromo-5-chloro-3-nitropyridine: Contains a chlorine atom in addition to the bromine and nitro groups.

    5-Bromo-2-methoxypyridin-3-amine: Contains an amino group instead of a nitro group

Uniqueness:

5-Bromo-2-methoxy-3-nitropyridine is unique due to the combination of its functional groups, which provide distinct reactivity and interaction profiles. The presence of the methoxy group enhances its solubility and stability, while the nitro and bromine groups offer versatile reactivity for various chemical transformations .

Properties

IUPAC Name

5-bromo-2-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVHFGOAEVWBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576242
Record name 5-Bromo-2-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152684-30-5
Record name 5-Bromo-2-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methoxy-3-nitropyridine
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Synthesis routes and methods I

Procedure details

In a vial are introduced 1 ml of MeOH and 50.8 mg (2.21 mmol) of Na. After dissolution of the metal, the solution was added to a suspension of 5-bromo-2-chloro-3-nitropyridine (Matrix, Columbia, USA, 500 mg, 2.11 mmol) in MeOH (2 ml). The reaction mixture is stirred for 1 h at 0° C. and for 15 h at rt, then concentrated and quenched with water. The precipitate was filtered, washed with water (2×) and dried under vacuum to give the title compound as a pale yellow solid (HPLC: tR 3.06 min (Method A).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
50.8 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a cooled (0° C.) solution of 5-bromo-2-chloro-3-nitropyridine (50 g, 211 mmol) in methanol (200 mL) was added dropwise over 10 minutes 20% sodium methoxide (50 mL, 211 mmol) solution. The reaction, which quickly became heterogeneous, was allowed to warm to ambient temperature and stirred for 16 h. The reaction was filtered and the precipitate diluted with water (200 mL) and stirred for 1 h. The solids were filtered, washed with water (3×100 mL) and dried in a vac oven (40° C.) to give 5-bromo-2-(methyloxy)-3-nitropyridine (36 g, 154 mmol, 73.4% yield) as a pale yellow powder. The original filtrate was concentrated in vacuo and diluted with water (150 mL). Saturated ammonium chloride (25 mL) was added and the mixture stirred for 1 h. The solids were filtered, washed with water, and dried in a vac oven (40° C.) to give a second crop of 5-bromo-2-(methyloxy)-3-nitropyridine (9 g, 38.6 mmol, 18.34% yield). Total yield=90%. MS (ES)+m/e 232.8, 234.7 [M+H]+.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of 5-bromo-2-chloro-3-nitropyridine (75.0 g, 1 wt, 1 eq) in methanol (300 mL, 4 vols), is added a solution of sodium methoxide in methanol (25 wt %, 88.6 g, 1.3 eq) over approximately 1 hour so as to maintain the internal temperature at 20±5° C. The mixture is stirred at 20° C. for at least 0.5 hr, then monitored for completion by HPLC. Water (375 mL, 5 vols) is then added to the mixture at such a rate as to maintain the internal temperature below 30° C., then aged at this temperature for at least 0.5 hr. The batch is then concentrated to 6 vols in vacuo. The resulting slurry is allowed to cool to 20-25° C., then collected by vacuum filtration, washed with water and dried in vacuo with a nitrogen bleed at 20-25° C. to constant weight to afford 5-bromo-2-methoxy-3-nitropyridine as a white solid.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
88.6 g
Type
solvent
Reaction Step Two
Name
Quantity
375 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

In a 1 L, round-bottomed, single-necked flask equipped with a magnetic stirring bar was placed 5-bromo-3-nitropyridin-2-ol (50.0 g, 0.23 mol) in CHCl3 (500 mL) under nitrogen in the dark (wrapped in aluminum foil.) To this solution was added Ag2CO3 (75.5 g, 0.28 mol) and MeI (142.0 mL, 2.3 mol). After the mixture was stirred for 48 h at room temperature, it was filtered through a pad of Celite, washed with CH2Cl2, and concentrated. The crude mixture was purified by column chromatography (EtOAc:Hexane, 1:4) to give 24.0 g (45%) of 5-bromo-2-methoxy-3-nitropyridine (15) as a solid.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
Ag2CO3
Quantity
75.5 g
Type
reactant
Reaction Step Two
Name
Quantity
142 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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